对癸氧基苄亚基对甲苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to p-Decyloxybenzylidene p-toluidine involves the Claisen-Schmidt condensation reaction, which is a well-established method for creating carbon-carbon double bonds between aldehydes and ketones. In the context of synthesizing pyridinyl analogues of dibenzylideneacetone (pyr-dba), this reaction was performed using substituted nicotinaldehyde and acetone in the presence of potassium carbonate (K2CO3) in a mixed solvent system of toluene, ethanol, and water. This method proved to be efficient and yielded moderate to excellent results under mild conditions, suggesting that similar procedures could be applicable for synthesizing p-Decyloxybenzylidene p-toluidine analogues .

Molecular Structure Analysis

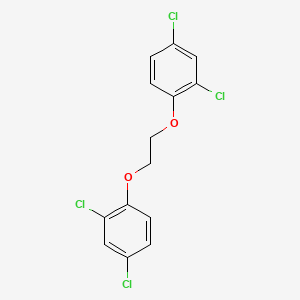

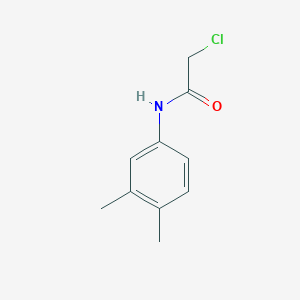

X-ray diffraction studies have provided insights into the molecular structure of p-Decyloxybenzylidene p-toluidine. The molecule is nearly planar, which is a common feature in compounds that exhibit mesogenic (liquid crystal) properties. The crystal packing is characterized by alternating loose regions formed by aliphatic fragments and pseudostacks of aromatic fragments. These stacks are built of dimers linked by π-stacking interactions between benzene rings. The absence of weak directional interactions between dimers in a stack is noteworthy and suggests that the crystal packing could be indicative of nematic properties .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving p-Decyloxybenzylidene p-toluidine, the structural analysis suggests that the compound could participate in reactions typical for benzylideneaniline derivatives. These could include further functionalization of the aromatic rings or the aliphatic chain, as well as reactions at the imine bond (C=N) due to its nucleophilic and electrophilic sites .

Physical and Chemical Properties Analysis

The physical properties of p-Decyloxybenzylidene p-toluidine derivatives are closely related to their mesogenic behavior. The nearly planar structure and the presence of π-stacking interactions contribute to the formation of liquid crystalline phases. The crystal-mesophase transition is a key physical property, and for related compounds, this transition has been discussed in terms of the arrangement of molecules in tilted layers, which is a precursor to the tilted smectic phase. The retention of the structure of aromatic regions upon melting is crucial for the formation of the mesogenic phase, as demonstrated by the behavior of similar compounds .

科学研究应用

抗氧化活性分析方法

抗氧化剂领域的研究对于理解对癸氧基苄亚基对甲苯胺等化合物如何与生物系统相互作用至关重要。用于确定抗氧化剂活性的方法,例如氧自由基吸收能力 (ORAC) 和铁还原抗氧化能力 (FRAP) 测试,可用于评估对癸氧基苄亚基对甲苯胺的抗氧化潜力。这些方法依赖于分光光度法来评估涉及抗氧化剂的化学反应的动力学或平衡状态 (Munteanu & Apetrei, 2021).

酶修复和有机污染物降解

在氧化还原介体的存在下,漆酶和过氧化物酶等酶可以降解各种有机污染物,为对癸氧基苄亚基对甲苯胺在废水处理或环境修复中的应用提供了可能性。这些酶系统在降解难降解化合物方面的有效性突出了一个研究领域,其中可以探索对癸氧基苄亚基对甲苯胺的特性 (Husain & Husain, 2007).

生物技术中的细胞色素 P450 酶

细胞色素 P450 酶在合成生物学中至关重要,因为它们能够氧化广泛的化学支架。对这些酶及其工程变体的研究提供了对癸氧基苄亚基对甲苯胺如何通过生物催化过程用于生产药品、抗生素和其他有价值的化学品的见解 (Girvan & Munro, 2016).

环境健康和毒理学

了解化学化合物的环境和健康影响至关重要。对类似化合物毒性和生物降解途径的研究可以为研究对癸氧基苄亚基对甲苯胺的环境归趋、潜在的生物富集和对人类健康的影响提供一个框架。这些知识对于开发安全且可持续的新化学化合物应用至关重要 (Koop & Coon, 1986).

安全和危害

While specific safety and hazard information for p-Decyloxybenzylidene p-toluidine is not available, it’s worth noting that p-toluidine, a related compound, is considered hazardous . It can cause skin irritation, serious eye irritation, and is suspected of causing cancer . It is toxic if swallowed, in contact with skin, or if inhaled .

属性

IUPAC Name |

1-(4-decoxyphenyl)-N-(4-methylphenyl)methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO/c1-3-4-5-6-7-8-9-10-19-26-24-17-13-22(14-18-24)20-25-23-15-11-21(2)12-16-23/h11-18,20H,3-10,19H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFSSZJROUJXJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276386 |

Source

|

| Record name | p-Decyloxybenzylidene p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Decyloxybenzylidene p-toluidine | |

CAS RN |

53764-62-8, 124454-61-1 |

Source

|

| Record name | p-Decyloxybenzylidene p-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053764628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Decyloxybenzylidene p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。